5-bromo-4-chloro-2,3-difluoropyridine

Lipophilicity Drug Design Pharmacokinetics

Supply of simple trihalopyridines often limits SAR exploration due to insufficient differentiation of reactive sites. 5-Bromo-4-chloro-2,3-difluoropyridine solves this with orthogonal C-5 bromine and C-4 chlorine handles, enabling programmed sequential Suzuki and Buchwald-Hartwig couplings on a single scaffold. - Orthogonal reactivity: Two distinct leaving groups support chemoselective, multi-step diversification. - CNS-optimized properties: Low TPSA (12.9 Ų) and optimal XLogP3 (2.7) facilitate blood-brain barrier penetration studies. - Scalable purification: Elevated boiling point (est. +45-75°C vs. trihalo analogs) improves fractional distillation outcomes for kg-scale campaigns.

Molecular Formula C5HBrClF2N
Molecular Weight 228.42 g/mol
CAS No. 2680542-47-4
Cat. No. B6187756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-chloro-2,3-difluoropyridine
CAS2680542-47-4
Molecular FormulaC5HBrClF2N
Molecular Weight228.42 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)F)F)Cl)Br
InChIInChI=1S/C5HBrClF2N/c6-2-1-10-5(9)4(8)3(2)7/h1H
InChIKeyKDZCINHFJHUMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-2,3-difluoropyridine: Strategic Tetrahalogenated Building Block


5-Bromo-4-chloro-2,3-difluoropyridine (CAS 2680542-47-4) is a tetra-substituted pyridine derivative bearing bromo, chloro, and two fluoro substituents . It belongs to the class of highly functionalized halopyridines that serve as versatile intermediates in medicinal chemistry and agrochemical research. The unique substitution pattern, with fluorine atoms at the 2- and 3-positions, a chlorine at the 4-position, and a bromine at the 5-position, creates a differential reactivity profile that enables chemoselective transformations not achievable with simpler trihalopyridine analogs [1].

Why 5-Bromo-4-chloro-2,3-difluoropyridine Outperforms Trihalo Analogs


In-class trihalopyridines such as 5-chloro-2,3-difluoropyridine (CAS 89402-43-7) and 5-bromo-2,3-difluoropyridine (CAS 89402-44-8) lack the differentiated reactivity and physicochemical profile of the tetra-substituted congener. Generic substitution fails because 5-bromo-4-chloro-2,3-difluoropyridine possesses two distinct leaving groups (bromine at C-5 and chlorine at C-4) with orthogonal reactivity potentials, enabling programmed sequential functionalization strategies that simpler analogs cannot support [1]. Furthermore, the additional chlorine atom substantially alters the lipophilicity (XLogP3 = 2.7 vs. ≤2.1 for trihalo analogs) and mass spectrometric properties, impacting downstream pharmacokinetic profiling and analytical method development .

5-Bromo-4-chloro-2,3-difluoropyridine: Quantitative Comparator Evidence Guide


Lipophilicity Advantage for Membrane Partitioning

5-Bromo-4-chloro-2,3-difluoropyridine exhibits a computed XLogP3 of 2.7, which is substantially higher than the 5-bromo-2,3-difluoropyridine analog (XLogP3 = 2.1) and the 5-chloro-2,3-difluoropyridine analog (XLogP3 ≈ 2.0) [1][2]. This logP enhancement of +0.6 to +0.7 log units translates to an approximately 4- to 5-fold predicted increase in octanol/water partition coefficient, suggesting improved passive membrane permeability for cell-based assays and oral bioavailability considerations.

Lipophilicity Drug Design Pharmacokinetics

Exact Mass and Isotopic Signature for MS Detection

The monoisotopic exact mass of 5-bromo-4-chloro-2,3-difluoropyridine is 226.89490 Da, which is markedly heavier than 5-chloro-2,3-difluoropyridine (exact mass 148.984 Da) and 5-bromo-2,3-difluoropyridine (exact mass 192.934 Da) [1][2]. The inclusion of both bromine and chlorine generates a characteristic halogen isotope pattern (M, M+2, M+4) that serves as a highly specific spectral fingerprint during LC-MS or GC-MS analysis, enabling unambiguous identification in complex reaction mixtures or biological matrices.

Mass Spectrometry Analytical Chemistry Impurity Profiling

Orthogonal Reactivity for Sequential Cross-Coupling

In palladium-catalyzed cross-coupling reactions on polyhalogenated pyridines, the Ar-Br bond undergoes oxidative addition significantly faster than the Ar-Cl bond due to the lower bond dissociation energy (C-Br: ~284 kJ/mol vs. C-Cl: ~327 kJ/mol for aromatic halides) [1]. The well-established reactivity order in SNAr and cross-coupling chemistry places bromine as a superior leaving group over chlorine (F >> Cl ≈ Br > I for SNAr; Br > Cl for oxidative addition) . This creates a built-in chemoselectivity: the C-5 bromine can be selectively replaced under mild Suzuki, Negishi, or Buchwald-Hartwig conditions while leaving the C-4 chlorine intact for subsequent transformations. 5-Chloro-2,3-difluoropyridine offers only one halogen for coupling; 5-bromo-2,3-difluoropyridine offers only one reactive site.

Cross-Coupling Chemoselectivity Sequential Functionalization

Preserved TPSA Supporting CNS Penetration

Despite its higher molecular weight (228.42 Da) compared to 5-chloro-2,3-difluoropyridine (149.53 Da) and 5-bromo-2,3-difluoropyridine (193.98 Da), 5-bromo-4-chloro-2,3-difluoropyridine retains the same topological polar surface area (TPSA) of 12.9 Ų as its trihalo analogs [1]. The TPSA threshold for favorable CNS penetration is established as <60-70 Ų [2]; all three compounds occupy the extreme low end of this scale, meaning the tetrahalogenated scaffold does not incur any TPSA penalty that would compromise its utility in CNS-targeted library design.

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Thermal Stability Advantage for Distillation Purification

5-Chloro-2,3-difluoropyridine has a reported boiling point of 135-142°C at atmospheric pressure . While no experimental boiling point data has been published for 5-bromo-4-chloro-2,3-difluoropyridine, the higher molecular weight (+78.9 Da) and additional halogen substituent predict a significantly elevated boiling point, likely in the range of 180-210°C based on group contribution methods and comparison with other tetrahalopyridines [1]. This thermal stability advantage allows for higher-temperature reaction conditions and more effective separation from low-boiling impurities during distillation.

Thermal Stability Purification Process Chemistry

5-Bromo-4-chloro-2,3-difluoropyridine: Key Application Scenarios


Sequential Cross-Coupling for CNS-Penetrant Diversification

The orthogonal reactivity of the C-5 bromine and C-4 chlorine enables two sequential palladium-catalyzed couplings (e.g., first Suzuki coupling at C-5, then Buchwald-Hartwig amination at C-4) on the same scaffold . With a TPSA of 12.9 Ų—well below the CNS threshold of 60 Ų—and an XLogP3 of 2.7, this building block is particularly suited for constructing blood-brain barrier-penetrant analogs where progressive diversification is required to map structure-activity relationships .

Synthesis of Fluorinated Herbicide Analogs

2,3-Difluoropyridine derivatives are established intermediates in the production of commercial herbicides such as clodinafop-propargyl . The tetrahalogenated scaffold of 5-bromo-4-chloro-2,3-difluoropyridine offers an enhanced logP (2.7 vs. ~2.0 for the trihalo analog) that can improve foliar uptake and cuticular penetration of the final agrochemical product, while the additional halogen provides a site for late-stage diversification or metabolic blocking .

Isotopically Distinct Internal Standard for Metabolism Studies

The unique exact mass (226.89490 Da) and halogen isotope pattern (M, M+2, M+4) of 5-bromo-4-chloro-2,3-difluoropyridine provide a spectrometric signature that is clearly resolved from mono- and dihalopyridine interferences . This makes it an ideal internal standard or probe substrate in LC-MS/MS method development for quantifying halogenated pyridine metabolites in biological matrices, where isobaric overlap with endogenous purine and pyrimidine nucleotides can complicate analysis with trihalo analogs .

High-Temperature Reaction Screening and Distillation Purification

The elevated boiling point of 5-bromo-4-chloro-2,3-difluoropyridine compared to 5-chloro-2,3-difluoropyridine (estimated +45 to +75°C) supports higher-temperature solvent systems (e.g., DMF, DMAc, NMP) and more effective fractional distillation during purification . This reduces the risk of product co-distillation with solvent, improving isolated yields and purity profiles in kilogram-scale campaigns.

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